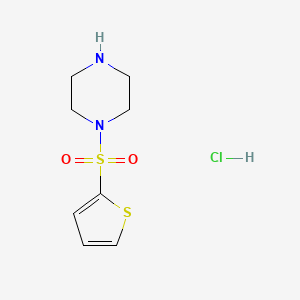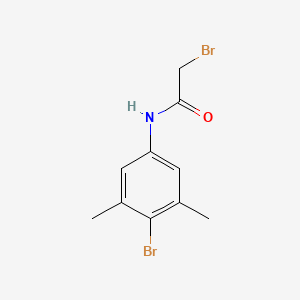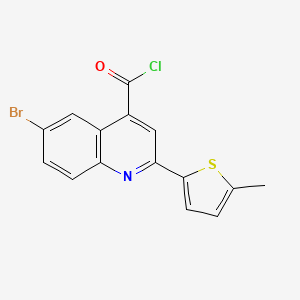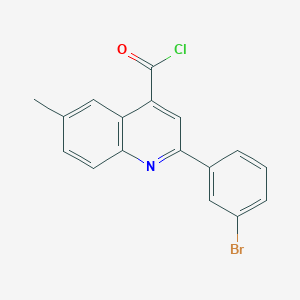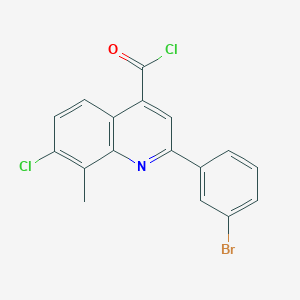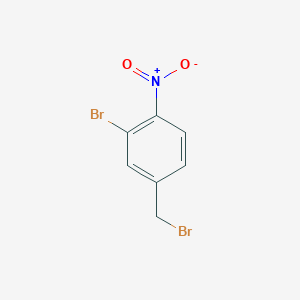
2-Bromo-4-bromomethyl-1-nitro-benzene
Overview
Description
2-Bromo-4-bromomethyl-1-nitro-benzene is a chemical compound which is used in various scientific research applications. It is a colorless, crystalline solid which has a melting point of about 73°C. This compound has a molecular weight of 286.14 g/mol and a molecular formula of C7H5Br2NO2. It is an important intermediate in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of polymers and other materials.
Scientific Research Applications
Kinetic Studies of Substituted Thiophens
Research by Spinelli, Guanti, and Dell'erba (1972) investigated the kinetics of reactions involving substituted thiophens, which are related to the structure of 2-Bromo-4-bromomethyl-1-nitro-benzene. They focused on the transmission of substituent effects in systems with different bond orders, providing insights into how ortho-substituents can exert polar effects on reaction centers, particularly in thiophen compared to benzene derivatives due to lower steric effects in 5-membered heterocyclic rings (Spinelli, Guanti, & Dell'erba, 1972).
Hammett Relationship in Tetrasubstituted Thiophens
In a similar vein, Spinelli, Consiglio, and Corrao (1972) applied the Hammett relationship to tetrasubstituted thiophens. They studied the kinetics of piperidino-debromination of 2-bromo-3-nitro-5-X-thiophens and 2-bromo-4-methyl-3-nitro-5-X-thiophens, demonstrating the applicability of the Hammett equation for ortho-tetrasubstituted compounds (Spinelli, Consiglio, & Corrao, 1972).
Ozone-mediated Nitration of Halogenobenzenes
Suzuki and Mori (1994) explored the ozone-mediated nitration of chloro- and bromo-benzenes, including compounds structurally similar to 2-Bromo-4-bromomethyl-1-nitro-benzene. They found that these benzenes could be nitrated smoothly with nitrogen dioxide at low temperatures, yielding ortho-rich nitro derivatives (Suzuki & Mori, 1994).
Halogenation of Polyalkylbenzenes
Bovonsombat and Mcnelis (1993) conducted studies on the ring halogenation of polyalkylbenzenes using bromo- and chloro-pyrrolidinediones with acidic catalysts. This research is relevant to understanding the reactions involving bromo-substituted benzenes like 2-Bromo-4-bromomethyl-1-nitro-benzene (Bovonsombat & Mcnelis, 1993).
Complexing Agents for Nickel Determination
Hurtado et al. (2013) synthesized and characterized new ligands, including 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene, for the determination of ultra-trace concentrations of nickel by adsorptive stripping voltammetry. This study showcases a practical application of bromo-substituted benzenes in analytical chemistry (Hurtado et al., 2013).
Gas Chromatography Separation
Jiang Qin (2005) introduced a method for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene by capillary gas chromatography, highlighting the relevance of this compound in analytical methods (Jiang Qin, 2005).
Conformational Analysis in Solution
Chachkov et al. (2008) performed a theoretical conformational analysis of substituted nitroethenes, including bromine-containing analogs, in solution. This research contributes to the understanding of the structural properties of bromo-substituted compounds (Chachkov et al., 2008).
properties
IUPAC Name |
2-bromo-4-(bromomethyl)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGKPDIONTEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




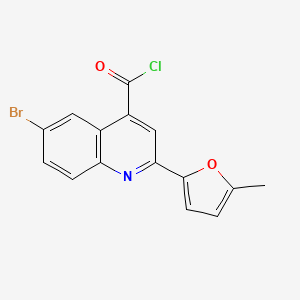
![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)


